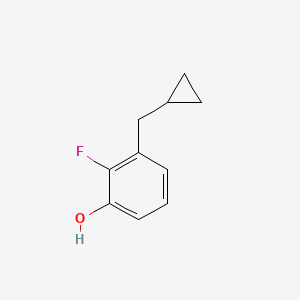

3-(Cyclopropylmethyl)-2-fluorophenol

Descripción

3-(Cyclopropylmethyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a cyclopropylmethyl substituent at the 3-position and a fluorine atom at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁FO, derived from the phenol backbone (C₆H₅OH) modified with a cyclopropylmethyl group (-CH₂-C₃H₅) and fluorine. This compound is of interest in medicinal and materials chemistry due to the unique properties imparted by its substituents.

Propiedades

Fórmula molecular |

C10H11FO |

|---|---|

Peso molecular |

166.19 g/mol |

Nombre IUPAC |

3-(cyclopropylmethyl)-2-fluorophenol |

InChI |

InChI=1S/C10H11FO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2 |

Clave InChI |

FZBKXSXUPJOLBB-UHFFFAOYSA-N |

SMILES canónico |

C1CC1CC2=C(C(=CC=C2)O)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl-substituted arenes in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Cyclopropylmethyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The cyclopropylmethyl group can be reduced to a cyclopropylmethyl alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of cyclopropylmethyl-quinone derivatives.

Reduction: Formation of cyclopropylmethyl alcohols.

Substitution: Formation of various substituted phenol derivatives.

Aplicaciones Científicas De Investigación

3-(Cyclopropylmethyl)-2-fluorophenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical sensors

Mecanismo De Acción

The mechanism of action of 3-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparación Con Compuestos Similares

Substituent Positioning and Electronic Effects

- 3-(Cyclopropylmethyl)-2-fluorophenol Substituents: Cyclopropylmethyl (3-position), fluorine (2-position). Electronic Effects: Fluorine withdraws electrons, increasing phenol acidity. The cyclopropylmethyl group may donate electrons slightly via hyperconjugation but primarily contributes steric bulk. Acidity: Expected pKa ~8–9 (fluorophenols typically 1–2 units lower than phenol).

- Cyclopropyl (2-chloro-6-fluorophenyl)methanol () Substituents: Cyclopropyl (attached to methanol), chlorine (2-position), fluorine (6-position). Electronic Effects: Chlorine (electron-withdrawing) and fluorine further polarize the ring. The methanol group (-CH₂OH) introduces hydrogen-bonding capacity. Reactivity: Likely less acidic than phenolic analogs due to the alcohol group.

- 2-n-Butoxy-4-fluorobenzoyl chloride () Substituents: n-Butoxy (2-position), fluorine (4-position), acyl chloride. Electronic Effects: The alkoxy group donates electrons, while the acyl chloride is highly electrophilic. Reactivity: Acyl chloride enables nucleophilic substitution, contrasting with the phenolic OH in the target compound.

Steric and Stability Considerations

Cyclopropyl vs. Linear Alkyl Groups :

The cyclopropylmethyl group in the target compound imposes greater steric hindrance and ring strain compared to linear chains (e.g., n-butoxy in 2-n-butoxy-4-fluorobenzoyl chloride). This may reduce rotational freedom and influence binding in biological systems.- Thiophenol Derivatives (e.g., 4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol, ): Thiophenols are more acidic (pKa ~6–7) than fluorophenols due to sulfur’s polarizability. The homopiperidino group introduces basicity, contrasting with the neutral cyclopropylmethyl group.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Key Substituents | Acidity (pKa) | Notable Reactivity |

|---|---|---|---|---|

| 3-(Cyclopropylmethyl)-2-fluorophenol | C₁₀H₁₁FO | Cyclopropylmethyl, F | ~8–9 | Phenolic OH, steric hindrance |

| Cyclopropyl (2-chloro-6-fluorophenyl)methanol | C₁₀H₁₀ClFO | Cyclopropyl, Cl, F, CH₂OH | ~10–12 | Alcohol oxidation |

| 2-n-Butoxy-4-fluorobenzoyl chloride | C₁₁H₁₂ClFO₂ | n-Butoxy, F, COCl | N/A | Acyl chloride substitution |

| 4-Fluoro-2-[(1-homopiperidino)methyl]thiophenol | C₁₃H₁₆FNS | Homopiperidino, F, SH | ~6–7 | Thiol disulfide formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.